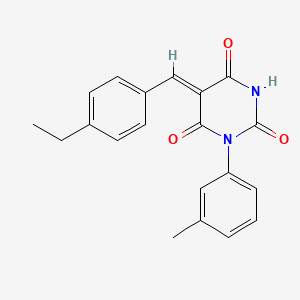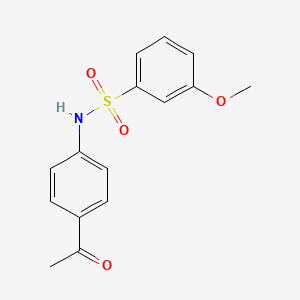![molecular formula C16H15N3OS B5778033 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family, which has been extensively studied for their biological activities.
作用機序
The mechanism of action of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood. However, several studies have suggested that this compound acts by inhibiting the activity of enzymes involved in key metabolic pathways. For instance, it has been reported to inhibit the activity of succinate dehydrogenase, which is an important enzyme involved in the mitochondrial electron transport chain.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits several biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
実験室実験の利点と制限
One of the significant advantages of using 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its potent biological activity. This compound exhibits potent cytotoxicity against cancer cells and is also effective against fungi and bacteria. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been reported to exhibit toxicity towards normal cells at high concentrations.
将来の方向性
Several future directions for the research on 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol can be identified. One of the significant future directions is the development of novel agrochemicals based on this compound. Additionally, further studies are required to understand the mechanism of action of this compound fully. This will aid in the development of more potent and selective drugs based on this compound. Finally, more research is required to investigate the toxicity of this compound and its potential side effects. This will aid in the development of safe and effective drugs based on this compound.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in various fields. Its potent biological activity makes it a promising candidate for the development of novel agrochemicals and anticancer drugs. However, further research is required to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 1-naphthylmethylamine with allylisothiocyanate in the presence of triethylamine and ethanol. The resulting product is then reacted with 4,5-diamino-1,2,4-triazole in the presence of sulfuric acid to obtain the final product. This synthetic route has been reported to yield a high purity product with a good yield.
科学的研究の応用
Several studies have investigated the potential applications of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol in various fields. One of the significant applications of this compound is in the field of agriculture. It has been reported to possess fungicidal and bactericidal properties, making it a potential candidate for the development of novel agrochemicals. Additionally, this compound has also been studied for its anticancer properties. It has been reported to exhibit potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-10-19-15(17-18-16(19)21)11-20-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKDKYBPLTVNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)



![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)


![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)


![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)